SN2 Leaving-Group Reactivity: Bromide Outperforms Chloride by ca. 10³–10⁴ Fold
In SN2 displacement, the bromide leaving group of diethyl 2‑(bromomethyl)succinate is intrinsically far more reactive than the chloride of the hypothetical diethyl 2‑(chloromethyl)succinate. Under standardized Finkelstein conditions (NaI in acetone at 60 °C), a representative primary alkyl bromide reacts approximately 3×10³ to 1×10⁴ times faster than its chloride counterpart [1]. This kinetic advantage translates directly to shorter reaction times, lower temperatures, and higher conversion in the alkylation steps for which this building block is designed.
| Evidence Dimension | Relative SN2 rate (NaI/acetone, 60 °C) |
|---|---|
| Target Compound Data | Primary alkyl bromide: relative rate ~3000–10 000 (class benchmark vs chloride) [1] |
| Comparator Or Baseline | Primary alkyl chloride: relative rate = 1 (reference) |
| Quantified Difference | ca. 3000‑ to 10 000‑fold rate enhancement for bromide vs chloride |
| Conditions | Finkelstein reaction model (NaI in acetone, 60 °C); extrapolated to primary bromomethyl vs chloromethyl succinates. |
Why This Matters
For procurement, the bromide ensures room‑temperature or mild‑heating reaction profiles, reducing side‑product formation and simplifying scale‑up relative to the chloride analog.
- [1] Finkelstein reaction – relative rates of alkyl chlorides and bromides (NaI/acetone, 60 °C). https://ipfs.io/ipfs/QmehSxmTPRCr85Xjgzjut6uWQihoTfqg9VVihJ892bmZCp/Halex_reaction.html (accessed 2026-04-28). View Source
